molecular formula C10H9BrN2O2S B3027176 Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate CAS No. 1234616-31-9

Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate

Cat. No.: B3027176
CAS No.: 1234616-31-9
M. Wt: 301.16
InChI Key: OFFUKMQZOCHIJU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2S . It has a molecular weight of 301.16 .


Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-B]pyridine ring substituted with an ethyl carboxylate group at the 2-position, a bromine atom at the 5-position, and an amino group at the 3-position .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 301.16 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.

Scientific Research Applications

  • Synthetic Applications in Organic Chemistry :

    • Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate is used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis. For instance, it has been employed in the creation of thieno[2,3-b]pyridine derivatives under specific conditions, contributing to the development of novel compounds with potential applications in different fields of chemistry (Ershov et al., 2019).
  • Cancer Research :

    • In the field of medicinal chemistry, derivatives of this compound have been explored for their potential anti-cancer properties. Specifically, studies have investigated their growth inhibitory activity on human tumor cell lines, highlighting their potential use in cancer therapy (Queiroz et al., 2011).
  • Development of Novel Heterocycles :

    • This compound serves as a precursor in the synthesis of novel heterocycles. These include various pyridine and pyrimidine derivatives, which are of interest in both pharmaceutical and material sciences (Bakhite et al., 2005).
  • Antioxidant Activity Exploration :

    • The compound's derivatives have been studied for their antioxidant activities. This research provides insights into the development of new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Zaki et al., 2017).
  • Investigations in Multidrug-Resistant Cells :

    • Thieno[2,3-b]pyridine derivatives, related to this compound, have shown efficacy in inhibiting the growth of multidrug-resistant leukemia cells. This points towards potential applications in overcoming drug resistance in cancer treatment (Al-Trawneh et al., 2021).

Properties

IUPAC Name

ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S/c1-2-15-10(14)8-7(12)6-3-5(11)4-13-9(6)16-8/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFUKMQZOCHIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199578
Record name Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-31-9
Record name Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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